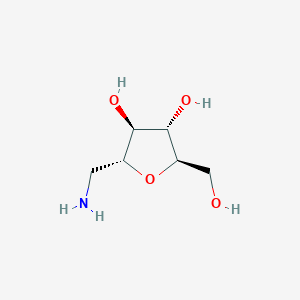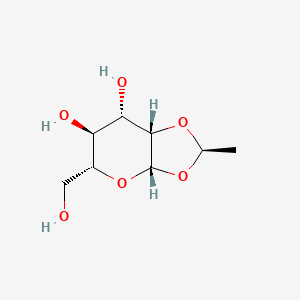
Benzyl 3'-Sulfo-β-D-lactoside Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt typically involves the protection of hydroxyl groups, selective sulfonation, and subsequent deprotection steps. The process begins with the protection of the hydroxyl groups on the lactoside moiety using benzyl groups. This is followed by the selective introduction of the sulfonate group at the 3’ position. Finally, the benzyl protecting groups are removed under mild conditions to yield the desired compound .
Industrial Production Methods: Industrial production of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonate group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonyl derivatives .
Scientific Research Applications
Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation patterns in cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can mimic natural sulfate groups, allowing the compound to bind to sulfate-binding proteins and modulate their activity. This interaction can influence various biochemical pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Benzyl β-D-lactoside: Lacks the sulfonate group, resulting in different chemical and biological properties.
Sulfo-β-D-lactoside Sodium Salt: Does not contain the benzyl group, affecting its solubility and reactivity.
Benzyl 4’-Sulfo-β-D-lactoside Sodium Salt: Similar structure but with the sulfonate group at the 4’ position, leading to different binding affinities and biological activities
Uniqueness: Benzyl 3’-Sulfo-β-D-lactoside Sodium Salt is unique due to the specific positioning of the sulfonate group and the presence of the benzyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
431898-95-2 |
|---|---|
Molecular Formula |
C₁₉H₂₇NaO₁₄S |
Molecular Weight |
534.46 |
Synonyms |
Phenylmethyl 4-O-(3-O-Sulfo-β-D-galactopyranosyl)-β-D-glucopyranoside Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)


![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)






